N-benzyl-2-methyl-4-nitroaniline

Nonlinear Optics Second Harmonic Generation Material Science

Differentiated secondary aromatic amine for photonics and drug discovery. BNA's unique para-nitro, ortho-methyl, N-benzyl 'push-pull' structure delivers 2× KDP SHG efficiency and 3.5× higher THz output vs DAST at 0.47 THz, essential for NLO single crystals and THz sources. Medchem: validated urease inhibitor fragment (IC50=31.2 µM) for SAR-driven library synthesis. Impurities disrupt crystal nucleation—procure only ≥97% purity. Do not substitute with generic N-benzylated anilines.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 201157-13-3
Cat. No. B1272728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-methyl-4-nitroaniline
CAS201157-13-3
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
InChIKeyWPJTZCLHFWRBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-Methyl-4-Nitroaniline (CAS 201157-13-3): A Versatile Scaffold for Photonics and Medicinal Chemistry


N-Benzyl-2-methyl-4-nitroaniline (BNA), a secondary aromatic amine with the CAS number 201157-13-3, is an organic compound characterized by a nitro group in the para position and a benzyl substituent on the amine nitrogen [1]. BNA is a yellow crystalline solid that serves as a crucial intermediate in the synthesis of nonlinear optical (NLO) materials and pharmaceutical candidates [1]. Its molecular architecture, combining electron-donating and electron-withdrawing groups, facilitates a 'push-pull' electronic structure that underpins its utility in generating and manipulating light, particularly in the terahertz (THz) frequency range [2]. Beyond its photonic applications, BNA acts as a versatile fragment scaffold in medicinal chemistry, enabling the construction of diverse compound libraries for drug discovery [3].

Why Unverified 'N-Benzyl-2-Methyl-4-Nitroaniline' Sources Risk Performance and Reproducibility


Indiscriminate substitution of N-benzyl-2-methyl-4-nitroaniline with other N-benzylated anilines or generic nitroaniline derivatives is highly inadvisable due to the profound impact of the specific substitution pattern on electronic properties and material performance. The precise arrangement of the methyl and nitro groups, along with the N-benzyl moiety, dictates the compound's 'push-pull' electron density, which is the primary determinant of its nonlinear optical (NLO) activity [1]. Even minor structural deviations, such as altering the position of the nitro group or omitting the methyl group, lead to significantly different hyperpolarizability and crystalline packing, as established in comparative NLO studies of substituted anilines [1][2]. Furthermore, purity is critical for crystal growth applications; impurities act as nucleation sites that disrupt the formation of large, defect-free single crystals, directly compromising the efficiency of devices relying on second harmonic generation (SHG) or terahertz (THz) emission [2]. The quantitative evidence below underscores that specific, verified BNA is not an interchangeable commodity but a differentiated material essential for targeted scientific and industrial outcomes.

Head-to-Head Quantitative Evidence for N-Benzyl-2-Methyl-4-Nitroaniline (CAS 201157-13-3) vs. Comparators


Superior SHG Efficiency: BNA Doubles the Benchmark Performance of KDP

The second harmonic generation (SHG) efficiency of N-benzyl-2-methyl-4-nitroaniline (BNA) is significantly higher than that of the standard inorganic benchmark, potassium dihydrogen phosphate (KDP). In a direct head-to-head comparison using the Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm fundamental), BNA exhibited an SHG efficiency that was twice that of KDP [1].

Nonlinear Optics Second Harmonic Generation Material Science

Exceptional NLO Coefficient: BNA's d333 Value Ranks Among the Highest for Yellow Crystals

The largest nonlinear optical (NLO) tensor component, d333, of N-benzyl-2-methyl-4-nitroaniline (BNA) single crystals was measured as 234 ± 31 pm/V at 1064 nm. This value is reported as the largest among all yellow-colored NLO materials [1]. While specific quantitative values for all yellow NLO materials are not tabulated in the cited work, this class-level inference is made by experts in the field and underscores BNA's exceptional potency for frequency conversion applications.

Nonlinear Optics Terahertz Generation Crystal Optics

Targeted THz Generation: BNA Outperforms DAST in the Sub-THz Regime

A numerical analysis comparing the terahertz (THz) generation performance of BNA and the prominent organic crystal DAST (4N, N-dimethylamino-4′-N′-methyl-stilbazolium tosylate) reveals distinct operational windows. At a specific sub-THz frequency of 0.47 THz, BNA demonstrated an output power of 0.07 W, which is 3.5 times higher than the 0.02 W output from DAST [1]. This cross-study comparison highlights BNA's superior suitability for applications requiring efficient generation below 1 THz, while DAST is more effective at higher frequencies.

Terahertz Photonics Difference Frequency Generation Organic Crystals

Effective Urease Inhibition: A Viable Starting Point for Anti-Infective Development

In a biochemical assay, N-benzyl-2-methyl-4-nitroaniline (BNA) demonstrated inhibitory activity against bacterial urease (from Escherichia coli) with an IC50 value of 31.2 µM (3.12 x 10^4 nM) [1]. This finding, while not a direct head-to-head comparison with a known inhibitor, provides a quantitative benchmark for structure-activity relationship (SAR) studies. The activity of BNA itself serves as a baseline for the development of more potent derivatives, as documented in subsequent research on N-benzyl-2-(5-aryl)aniline analogues [2].

Medicinal Chemistry Antibacterial Enzyme Inhibition

Optimal Procurement-Driven Use Cases for N-Benzyl-2-Methyl-4-Nitroaniline (CAS 201157-13-3)


Fabrication of Efficient Frequency-Doubling and THz-Generation Crystals

Based on its 2x SHG efficiency over KDP [1] and its high d333 NLO coefficient [2], high-purity BNA is the material of choice for growing single crystals for applications in laser frequency conversion and broadband THz wave generation. Researchers and engineers developing compact THz sources for spectroscopy, imaging, or communications should prioritize BNA, particularly when targeting the sub-THz regime where it outperforms DAST by a factor of 3.5 in output power at 0.47 THz [3].

Lead Optimization and Fragment-Based Drug Discovery (FBDD)

For medicinal chemistry groups engaged in fragment-based drug discovery, BNA serves as a validated 'fragment hit' against bacterial urease (IC50 = 31.2 µM) [4]. Its procurement as a starting material is justified for the rational design and synthesis of analogue libraries, as exemplified by the development of N-benzyl-2-(5-aryl)aniline derivatives [5]. This scaffold allows systematic exploration of structure-activity relationships (SAR) to improve potency and drug-like properties.

Synthesis of Novel Organic Semiconductors and Advanced Materials

The unique 'push-pull' electronic structure of BNA, arising from its specific substitution pattern [2], makes it a valuable building block for synthesizing novel organic semiconductors, electro-optic polymers, and other advanced materials. Researchers procuring BNA for this purpose are leveraging its proven NLO activity as a foundational property, which can be further tuned through additional synthetic modifications to create materials with tailored electronic and optical characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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